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Compound of Interest

Compound Name: Cagliflozin Impurity 12

Cat. No.: B15126614

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance verification of a Canagliflozin Impurity 12
reference standard, comparing a commercially available primary reference standard with an in-
house prepared and qualified secondary reference standard. The objective is to demonstrate a
scientifically sound approach for the qualification of secondary standards, ensuring their
suitability for routine use in quality control and analytical development.

Introduction to Canagliflozin Impurity 12 and
Reference Standards

Canagliflozin is an active pharmaceutical ingredient (API) used for the treatment of type 2
diabetes. During its synthesis and storage, impurities can arise, which need to be monitored
and controlled to ensure the safety and efficacy of the drug product. Canagliflozin Impurity 12,
with the molecular formula C32H33FO9S and a molecular weight of 612.67 g/mol , is one such
potential impurity.

Reference standards are highly characterized materials used as a basis for quality control of
APIs and formulations.[1][2] Primary reference standards are typically obtained from

pharmacopeias or certified suppliers, while secondary reference standards can be prepared
and qualified in-house for routine use.[3][4][5] This guide outlines the experimental workflow
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and data for the verification of an in-house secondary standard of Canagliflozin Impurity 12
against a commercial primary standard.

Experimental Workflow for Performance Verification

The following diagram illustrates the key stages involved in the performance verification of the
in-house Canagliflozin Impurity 12 secondary reference standard.
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Figure 1: Experimental workflow for the performance verification of Canagliflozin Impurity 12
reference standard.

Data Presentation and Comparison

The performance of the in-house secondary reference standard was evaluated against the
commercial primary reference standard based on purity, identity, and stability.
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Purity Assessment by HPLC-UV

The purity of both reference standards was determined using a validated High-Performance
Liquid Chromatography (HPLC) method with UV detection.

. In-house
Commercial Acceptance
Parameter . Secondary L.
Primary Standard Criteria
Standard
Purity (by Area %) 99.8% 99.7% > 99.5%
. ) . + 0.2 min of primary
Retention Time (min) 12.5 12,5
standard
N Individual impurity <
Related Impurities Not Detected Not Detected

0.1%

Identity Confirmation by LC-MS and NMR

The identity of the in-house secondary standard was confirmed by comparing its mass spectral
and Nuclear Magnetic Resonance (NMR) data with the commercial primary standard.

. In-house
. Commercial .
Technique ) Secondary Conclusion
Primary Standard
Standard
Consistent Mass
LC-MS (m/z) [M+H]* = 613.18 [M+H]* = 613.18
Observed
Spectrum is ]
Spectrum matches ) ) Structural Equivalence
1H NMR superimposable with i
structure ) Confirmed
the primary standard
Spectrum is )
Spectrum matches ) ) Structural Equivalence
13C NMR superimposable with i
structure Confirmed

the primary standard

Stability Assessment
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The stability of the in-house secondary standard was evaluated under accelerated conditions

(40°C £ 2°C / 75% RH + 5% RH) over a period of 3 months.

Time Point Purity (by Area %) Appearance

Initial 99.7% White to off-white powder
1 Month 99.6% No significant change

3 Months 99.5% No significant change

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HPLC-UV Method for Purity Assessment

 Instrumentation: Agilent 1260 Infinity Il HPLC system with a Diode Array Detector.

Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: Acetonitrile.

Gradient Program:

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 pm.

Time (min) %B
0 30
20 80
25 80
26 30

| 30| 30 |

e Flow Rate: 1.0 mL/min.
© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15126614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Column Temperature: 30°C.

Detection Wavelength: 290 nm.

Injection Volume: 10 pL.

Sample Preparation: Accurately weigh and dissolve the reference standard in methanol to a

final concentration of 0.1 mg/mL.

LC-MS Method for Identity Confirmation

e Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2.
e Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 pm.

» Mobile Phase A: 0.1% Formic acid in Water.

» Mobile Phase B: 0.1% Formic acid in Acetonitrile.

e Gradient Program:

Time (min) %B

0 10

5 95

7 95

7.1 10
18110 |

o Flow Rate: 0.5 mL/min.

e Column Temperature: 40°C.

 lonization Mode: Electrospray lonization (ESI), Positive.

e Mass Range: m/z 100-1000.
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o Sample Preparation: Prepare a 10 pg/mL solution of the reference standard in methanol.

NMR Spectroscopy for Structural Confirmation

e Instrumentation: Bruker Avance Il 500 MHz NMR spectrometer.
e Solvent: Deuterated Dimethyl Sulfoxide (DMSO-ds).
o Experiments: *H NMR, 3C NMR.

o Sample Preparation: Dissolve approximately 10 mg of the reference standard in 0.7 mL of
DMSO-ds.

Conclusion

The experimental data demonstrates that the in-house prepared secondary reference standard
of Canagliflozin Impurity 12 exhibits comparable performance to the commercial primary
reference standard in terms of purity and identity. The stability data indicates that the in-house
standard is stable under accelerated conditions for at least 3 months. Therefore, the in-house
secondary reference standard is deemed qualified and suitable for its intended use in routine
quality control analysis of Canagliflozin, providing a cost-effective and reliable alternative to the
primary reference standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Performance Verification of Canagliflozin Impurity 12
Reference Standard: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15126614#performance-verification-of-canagliflozin-
impurity-12-reference-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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